molecular formula C11H11NO3 B1398062 (1H-Indol-5-yloxy)-acetic acid methyl ester CAS No. 857261-14-4

(1H-Indol-5-yloxy)-acetic acid methyl ester

Cat. No. B1398062
M. Wt: 205.21 g/mol
InChI Key: FHORTGUJAXXVAT-UHFFFAOYSA-N
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Description

“(1H-Indol-5-yloxy)-acetic acid methyl ester” is a chemical compound with the molecular formula C11H11NO3 . It is used for research purposes.


Synthesis Analysis

The synthesis of esters like “(1H-Indol-5-yloxy)-acetic acid methyl ester” can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of “(1H-Indol-5-yloxy)-acetic acid methyl ester” consists of an indole nucleus attached to an acetic acid methyl ester group .


Chemical Reactions Analysis

Esters, including “(1H-Indol-5-yloxy)-acetic acid methyl ester”, can be produced through various reactions. For instance, acid chlorides can react with alcohols to yield an ester and hydrochloric acid. Acid anhydrides can also react with alcohols to produce esters .

Scientific Research Applications

Specific Scientific Field

Organic Chemistry

Summary of the Application

Pinacol boronic esters, which are similar to “(1H-Indol-5-yloxy)-acetic acid methyl ester”, are valuable building blocks in organic synthesis . They are used in the catalytic protodeboronation of alkyl boronic esters .

Methods of Application or Experimental Procedures

The process involves a radical approach to catalyze the protodeboronation of alkyl boronic esters . This is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Results or Outcomes

The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Application in Pharmacological Research

Specific Scientific Field

Pharmacology

Summary of the Application

Compounds similar to “(1H-Indol-5-yloxy)-acetic acid methyl ester”, such as (2,3-dihydro-1H-indol-5-ylmethyl)amine, have been synthesized and studied for their potential pharmacological properties .

Methods of Application or Experimental Procedures

The compound was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .

Results or Outcomes

The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

Application in Chemical Synthesis

Specific Scientific Field

Chemical Synthesis

Summary of the Application

Pinacol boronic esters, which are similar to “(1H-Indol-5-yloxy)-acetic acid methyl ester”, are used in the catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Methods of Application or Experimental Procedures

The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction . This reaction is limited to the more expensive catechol boronic esters and works well for 2 alkyl B-esters .

Results or Outcomes

The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Application in Drug Discovery

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years . Defined as a bicycle connected by a single fully-substituted carbon atom, spirocycles are inherently highly 3-dimensional structures .

Methods of Application or Experimental Procedures

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .

Results or Outcomes

Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility and metabolic stability, in comparison to the respective monocyclic structure . They access relatively underexplored chemical space and novel intellectual property (IP) space .

Application in Protodeboronation

Specific Scientific Field

Chemical Synthesis

Summary of the Application

Pinacol boronic esters, which are similar to “(1H-Indol-5-yloxy)-acetic acid methyl ester”, are used in the catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Methods of Application or Experimental Procedures

The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction . This reaction is limited to the more expensive catechol boronic esters and works well for 2 alkyl B-esters .

Results or Outcomes

The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Application in Drug Discovery

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years . Defined as a bicycle connected by a single fully-substituted carbon atom, spirocycles are inherently highly 3-dimensional structures .

Methods of Application or Experimental Procedures

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .

Results or Outcomes

Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility and metabolic stability, in comparison to the respective monocyclic structure . They access relatively underexplored chemical space and novel intellectual property (IP) space .

properties

IUPAC Name

methyl 2-(1H-indol-5-yloxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-11(13)7-15-9-2-3-10-8(6-9)4-5-12-10/h2-6,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHORTGUJAXXVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733046
Record name Methyl [(1H-indol-5-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Indol-5-yloxy)-acetic acid methyl ester

CAS RN

857261-14-4
Record name Methyl [(1H-indol-5-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 5-hydroxyindole (5.00 g; 37.6 mmol), caesium carbonate (26.9 g, 82.6 mmol) and ethyl bromoacetate (4.60 g, 30.0 mmol) in 100 ml acetone is stirred for 18 hours at ambient temperature. Then the reaction mixture is combined with water and DCM. The phases are separated and the aqueous phase is extracted with DCM. The combined phases are dried on sodium sulphate and freed from the solvent in vacuo.
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5 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Nonno, V Lucini, G Spadoni… - Journal of pineal …, 2000 - Wiley Online Library
It has been difficult, so far, to obtain melatonin analogs possessing high selectivity for the respective melatonin receptors, mt1 and MT2. In the present work, we report the synthesis and …
Number of citations: 39 onlinelibrary.wiley.com

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